Pep-1 uncapped

Description

Properties

IUPAC Name |

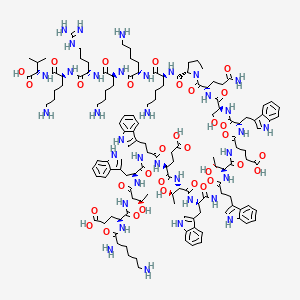

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGGLBHJJYVLEN-WEYOJKFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H195N35O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2848.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of Pep-1 uncapped cellular entry

An In-Depth Technical Guide to the Uncapped Cellular Entry of Pep-1

Abstract

Pep-1 is a well-characterized cell-penetrating peptide (CPP) renowned for its ability to efficiently translocate across cellular membranes and deliver a wide variety of cargo molecules, including proteins, peptides, and nucleic acids. This guide provides a comprehensive technical overview of the uncapped cellular entry mechanism of Pep-1, a process distinguished by its energy-independent and non-endocytotic nature. We will delve into the biophysical interactions governing membrane translocation, present established experimental protocols for characterizing this entry pathway, and offer insights for researchers and drug development professionals seeking to leverage this powerful delivery vector.

Introduction: The Pep-1 Peptide

Pep-1 is a synthetic, amphipathic peptide with the sequence Ac-KETWWETWWTEWWTEWSQPKKKRKV-cysteamide. It is comprised of three distinct domains:

-

A Hydrophobic Domain: Rich in tryptophan residues, this domain is crucial for interacting with the lipid bilayer of the cell membrane.

-

A Hydrophilic, Negatively Charged Domain: This domain enhances the solubility and bioavailability of the peptide.

-

A Nuclear Localization Signal (NLS): Derived from Simian Virus 40 (SV40) large T-antigen, this positively charged domain facilitates nuclear targeting of the peptide and its cargo.

Unlike many other CPPs that rely on endocytosis, Pep-1's primary mode of cellular entry is through direct translocation across the plasma membrane, a mechanism that is both rapid and independent of cellular energy.

The Mechanism of Direct Translocation

The uncapped cellular entry of Pep-1 is a multi-step process driven by a series of biophysical interactions with the cell membrane. This mechanism is often described as a "carpet-like" or "pore-formation" model, though the exact sequence of events is still a subject of active research.

Initial Electrostatic Interaction

The process begins with the initial binding of the positively charged NLS domain of Pep-1 to the negatively charged proteoglycans, such as heparan sulfates, on the cell surface. This electrostatic interaction concentrates the peptide at the membrane, facilitating the subsequent steps.

Hydrophobic Insertion and Membrane Destabilization

Following the initial binding, the hydrophobic tryptophan-rich domain of Pep-1 inserts into the lipid bilayer. This insertion is energetically favorable and leads to a localized destabilization of the membrane. The tryptophan residues, with their large aromatic side chains, are thought to play a key role in partitioning into the nonpolar core of the membrane.

Pore Formation and Translocation

As more Pep-1 molecules accumulate and insert into the membrane, they are proposed to form transient, non-lytic pores or channels. These structures allow the peptide and its associated cargo to translocate across the membrane and into the cytoplasm. The transient nature of these pores is critical, as it allows for efficient entry without causing significant cytotoxicity.

The following diagram illustrates the proposed mechanism of Pep-1's direct translocation:

Caption: Proposed mechanism of Pep-1 direct translocation across the plasma membrane.

Experimental Evidence and Characterization

The direct translocation mechanism of Pep-1 is supported by a body of experimental evidence. Key experiments to characterize this pathway are outlined below.

Fluorescence Microscopy

Confocal fluorescence microscopy is a powerful tool to visualize the cellular uptake and subcellular localization of fluorescently labeled Pep-1.

Experimental Protocol: Confocal Microscopy for Pep-1 Uptake

-

Cell Culture: Plate cells (e.g., HeLa, CHO) on glass-bottom dishes and culture to 70-80% confluency.

-

Labeling: Synthesize or purchase Pep-1 conjugated to a fluorescent dye (e.g., FITC, Rhodamine).

-

Incubation: Treat the cells with the fluorescently labeled Pep-1 at a final concentration of 1-10 µM in serum-free media. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Counterstaining: Stain the nucleus with a DNA-binding dye such as DAPI or Hoechst 33342.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters.

Expected Outcome: A diffuse cytoplasmic and nuclear fluorescence signal, indicating that the peptide has crossed the plasma membrane and is not confined to endosomal vesicles.

Flow Cytometry

Flow cytometry provides a quantitative measure of peptide uptake across a large cell population.

Experimental Protocol: Flow Cytometry for Pep-1 Internalization

-

Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Incubation: Incubate the cells with fluorescently labeled Pep-1 (1-10 µM) in serum-free media for various time points at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Trypan Blue Quenching: Resuspend the cells in PBS containing 0.2% Trypan Blue to quench the fluorescence of any membrane-bound, non-internalized peptide.

-

Analysis: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

Data Presentation:

| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |

| 0 | 50 |

| 5 | 800 |

| 15 | 2500 |

| 30 | 5000 |

| 60 | 7500 |

Vesicle Leakage Assays

To directly assess the membrane-destabilizing properties of Pep-1, in vitro vesicle leakage assays are employed.

Experimental Protocol: Calcein Leakage Assay

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration (e.g., 50 mM).

-

Incubation: Add Pep-1 at various concentrations to the LUV suspension.

-

Fluorescence Measurement: Monitor the increase in calcein fluorescence over time using a spectrofluorometer. The dequenching of calcein fluorescence indicates its release from the vesicles and thus, membrane permeabilization.

The following workflow diagram illustrates the experimental characterization of Pep-1 entry:

Caption: Experimental workflow for characterizing Pep-1 cellular entry.

Factors Influencing Pep-1 Translocation

Several factors can influence the efficiency of Pep-1 mediated cellular uptake:

-

Temperature: Direct translocation is largely temperature-independent, in contrast to the energy-dependent process of endocytosis. Performing uptake experiments at 4°C can help to distinguish between these pathways.

-

Membrane Composition: The lipid composition of the plasma membrane, particularly the presence of cholesterol and sphingolipids, can modulate the efficiency of Pep-1 insertion and translocation.

-

Cargo Characteristics: The size, charge, and chemical nature of the cargo molecule can impact the efficiency of delivery. While Pep-1 is capable of delivering large proteins, there are limitations that should be empirically determined for each new cargo.

Conclusion and Future Directions

The uncapped cellular entry of Pep-1 via direct translocation offers a powerful and efficient means of intracellular delivery. Its energy-independent nature and ability to bypass the endo-lysosomal pathway make it an attractive vector for the delivery of sensitive biological cargo. A thorough understanding of its mechanism, supported by rigorous experimental characterization, is essential for its successful application in research and therapeutic development. Future research will likely focus on elucidating the precise structure of the transient pores and on engineering next-generation Pep-1 variants with enhanced efficiency and cell-type specificity.

References

-

Morris, M. C., Depollier, J., Mery, J., Heitz, F., & Divita, G. (2001). A new peptide vector for protein transduction into mammalian cells. Nature Biotechnology, 19(12), 1173–1176. [Link]

-

Deshayes, S., Morris, M. C., Heitz, F., & Divita, G. (2005). Delivery of proteins and peptides into cells using cell-penetrating peptides. Methods in Molecular Biology, 309, 13-26. [Link]

-

El-Andaloussi, S., Holm, T., & Langel, Ü. (2005). Cell-penetrating peptides: mechanisms and applications. Current pharmaceutical design, 11(28), 3597-3611. [Link]

-

Heitz, F., Morris, M. C., & Divita, G. (2009). Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics. British journal of pharmacology, 157(2), 195-206. [Link]

An In-Depth Technical Guide to the Structure and Function of the Uncapped Pep-1 Peptide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cell membrane represents a formidable barrier to the intracellular delivery of therapeutically relevant macromolecules. Cell-penetrating peptides (CPPs) have emerged as a powerful class of vectors capable of overcoming this barrier. Among them, the uncapped Pep-1 peptide is a synthetically designed, 21-residue amphipathic peptide renowned for its ability to deliver a wide array of cargo molecules into living cells.[1][2] A defining feature of Pep-1 is its capacity for non-covalent complex formation with its cargo, thereby preserving the biological activity of the payload and simplifying formulation processes.[3][4] This guide provides a comprehensive technical overview of the uncapped Pep-1 peptide, detailing its molecular structure, conformational dynamics, mechanisms of cellular entry, and functional applications, complete with field-proven experimental protocols.

Molecular Architecture of Uncapped Pep-1

The efficacy of Pep-1 as a cellular vector is intrinsically linked to its unique tripartite structure, which facilitates both cargo interaction and membrane translocation.[5][6]

Primary Structure and Biophysical Properties

The uncapped form of Pep-1 possesses a free amine group at its N-terminus and a free carboxyl group at its C-terminus. Its primary sequence and core properties are summarized below.

| Property | Value | Source(s) |

| Sequence (Three-Letter) | H-Lys-Glu-Thr-Trp-Trp-Glu-Thr-Trp-Trp-Thr-Glu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Lys-Val-OH | [7][8] |

| Sequence (One-Letter) | KETWWETWWTEWSQPKKKRKV | [8] |

| Molecular Formula | C136H195N35O33 | [7][8] |

| Average Molecular Weight | 2848.29 g/mol | [7][9] |

| Classification | Amphipathic, Cationic Cell-Penetrating Peptide | [5][7] |

| Synonyms | PEP1, Protein Transduction Domain (PTD) | [2][7] |

Key Functional Domains

Pep-1's design is a chimerical construct, intelligently fusing distinct domains to achieve its function.[5][6]

-

Hydrophobic, Tryptophan-Rich Domain: The N-terminal portion (KETWWETWWTEW) is rich in tryptophan residues. This domain is crucial for efficient targeting and insertion into the hydrophobic core of the cell membrane and for forming non-covalent interactions with the cargo molecule.[1][6][10]

-

Hydrophilic, Lysine-Rich Domain: The C-terminal segment (KKKRKV) is derived from the nuclear localization signal (NLS) of the Simian Virus 40 (SV40) large T-antigen.[2][6] This highly cationic domain enhances the peptide's aqueous solubility and facilitates intracellular delivery.[6]

-

Spacer Domain: A central SQP (Ser-Gln-Pro) sequence acts as a flexible linker, ensuring the structural and functional integrity of the hydrophobic and hydrophilic domains.[5][6]

Caption: Domain organization of the Pep-1 peptide.

Conformational Dynamics

The secondary structure of Pep-1 is highly adaptable to its environment. Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies have shown that while Pep-1 may be largely unstructured in aqueous solutions at low concentrations, it undergoes a significant conformational transition in the presence of lipid membranes.[5][6] Upon interacting with phospholipids, the hydrophobic domain adopts a more ordered α-helical structure, a conformation that is believed to facilitate its insertion into the membrane bilayer.[5][6] This structural plasticity is a key element of its translocation mechanism.

Mechanism of Cellular Translocation

The precise mechanism by which Pep-1 and its cargo enter cells is a subject of ongoing research, with evidence supporting multiple pathways. This versatility likely contributes to its broad applicability across different cell types and cargo molecules.

The Non-Covalent Advantage: Cargo Complexation

Unlike many CPPs that require covalent conjugation to their cargo, Pep-1 operates through the formation of stable, non-covalent complexes.[3][4] This interaction is primarily driven by hydrophobic forces between the peptide's tryptophan-rich domain and the cargo.[4][6] Research has demonstrated that these complexes self-assemble into discrete nanoparticles, typically 120-200 nm in diameter.[11][12] The formation of these nanoparticles is critical for biological efficiency, and their size and homogeneity are directly dependent on the Pep-1 to cargo molar ratio.[11]

Models of Internalization

Once the Pep-1/cargo nanoparticle is formed, it interacts with the cell surface and initiates internalization. The prevailing evidence points to two primary mechanisms.

-

Direct Membrane Translocation: The initial and most widely cited model suggests an energy-independent, physical process.[2][5] In this model, the amphipathic peptide inserts into the lipid bilayer, driven by hydrophobic and electrostatic interactions.[5][13] This insertion can lead to transient membrane destabilization, potentially forming pores through which the complex can pass directly into the cytoplasm.[6] This process is thought to be rapid, occurring in under 10 minutes.[7] The negative transmembrane potential has also been identified as a key driving force for this translocation.[14]

-

Receptor-Mediated Endocytosis: More recent studies have revealed a second, energy-dependent pathway. Pep-1 has been identified as a specific ligand for the Interleukin-13 receptor alpha 2 (IL-13Rα2), a receptor often overexpressed on the surface of glioma cells.[15][16] Binding to this receptor triggers internalization via endocytosis.[15] Following endosomal uptake, the complex must then escape the endosome to release its cargo into the cytoplasm, a step that Pep-1 is believed to facilitate.

Caption: Dual pathways for Pep-1 cellular internalization.

Functional Applications and Performance

Pep-1's unique properties make it a versatile tool for a wide range of research and therapeutic applications.

A Versatile Carrier: Spectrum of Deliverable Cargo

Pep-1 has been successfully used to deliver a diverse array of macromolecules into various cell lines, including:

-

Peptides and Full-Length Proteins: Caspases, kinases, and tumor suppressors.[7][11]

-

Antibodies: Both full-length antibodies and antibody fragments.[1]

-

Nanoparticles and Liposomes: To enhance the cellular uptake of larger drug delivery systems.[15][17]

-

Organelles: It has even been used to mediate the delivery of donor mitochondria to rescue mitochondrial defects in cells.[18]

Assessing Performance: Efficacy and Cytotoxicity

While generally considered to have low toxicity, it is crucial to empirically determine the optimal concentration for any new cell line or application.[1][5] High concentrations or prolonged exposure can inhibit cellular proliferation.[1]

| Assay | Cell Line | Pep-1 Concentration | Result | Source |

| WST-1 (Cytotoxicity) | L929 | 8 mg/L (~2.8 µM) | ~0.8% cytotoxicity | [1] |

| WST-1 (Cytotoxicity) | L929 | 32 mg/L (~11.2 µM) | ~18.2% cytotoxicity | [1] |

| Cell Proliferation | L929 | 32 mg/L (~11.2 µM) | ~48.9% inhibition after 36h | [1] |

| Antichlamydial (Efficacy) | L929 | 8 mg/L (~2.8 µM) | 100% inhibition of inclusion formation | [1] |

Experimental Protocols for the Researcher

The following protocols provide a validated framework for working with uncapped Pep-1.

Protocol: Preparation and Handling of Uncapped Pep-1

-

Reconstitution: Pep-1 is typically supplied as a lyophilized trifluoroacetate (TFA) salt.[7] Reconstitute the peptide in sterile distilled water to create a stock solution, for example, at 2 mg/mL.[7] For difficult-to-dissolve peptides, a small amount of acetonitrile may be used initially, followed by dilution with water.[7]

-

Storage: Store the lyophilized peptide at -20°C, protected from light.[7] After reconstitution, create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7][19] The product is hygroscopic.[7]

Protocol: Non-Covalent Complex Formation with a Protein Cargo

This protocol is based on the principle of co-incubation to allow for nanoparticle self-assembly. The optimal molar ratio must be determined empirically but often ranges from 20:1 to 5:1 (Pep-1:Cargo).[11]

-

Dilute the cargo protein to the desired final concentration in serum-free cell culture medium or PBS.

-

Dilute the Pep-1 stock solution to the appropriate concentration in a separate tube using the same medium.

-

Add the Pep-1 solution to the cargo protein solution. Do not add the protein to the peptide.

-

Gently vortex the mixture for 10 seconds.

-

Incubate the mixture at 37°C for 30 minutes to allow for stable nanoparticle complex formation.

-

The complex is now ready to be added to the cells. Do not store the complex for long periods.

Protocol: In Vitro Cell Penetration Assay using Fluorescence Microscopy

This workflow allows for the qualitative and semi-quantitative assessment of cargo delivery.

Caption: Experimental workflow for assessing cargo delivery.

Protocol: Assessment of Cytotoxicity via WST-1 Assay

This colorimetric assay measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases. This protocol is adapted from methodologies described in the literature.[1]

-

Cell Seeding: Seed cells (e.g., L929) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C and 5% CO₂.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of Pep-1 (e.g., 0, 4, 8, 16, 32 mg/L). Include a positive control for cell death (e.g., Triton X-100) and an untreated negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 36 hours) under standard culture conditions.[1]

-

Assay: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for an additional 1.5 to 4 hours, until a significant color change is observed in the untreated wells.

-

Measurement: Read the optical density (absorbance) at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Conclusion and Future Perspectives

The uncapped Pep-1 peptide stands as a robust and highly effective tool for intracellular delivery. Its primary strengths lie in its simple, non-covalent cargo complexation, high delivery efficiency, and adaptable mechanism of entry that functions across a wide variety of cell types. While generally exhibiting low cytotoxicity, careful optimization of concentration and exposure time is paramount for successful application. Future research will likely focus on enhancing its cell-type specificity, perhaps by conjugating targeting ligands, and further elucidating the molecular intricacies of its interaction with the cell membrane to refine its design for even greater efficiency and safety in therapeutic contexts.

References

-

Park, N., et al. (2009). The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis. Journal of Antimicrobial Chemotherapy, 63(1), 115-122. [Link]

-

Munoz-Morris, M. A., et al. (2007). The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes. Biochemical and Biophysical Research Communications, 355(4), 877-882. [Link]

-

He, W., et al. (2015). Peptide-Mediated Membrane Transport of Macromolecular Cargo Driven by Membrane Asymmetry. Journal of the American Chemical Society, 137(42), 13588-13595. [Link]

-

JPT Peptide Technologies. Pep-1 Peptide (KETWWETWWTEWSQPKKKRKV). JPT Website. [Link]

-

Abbiotec. Pep-1 Peptide. Abbiotec Website. [Link]

-

Wikipedia. Cell-penetrating peptide. Wikipedia. [Link]

-

Kristensen, M., et al. (2016). Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. Pharmaceuticals, 9(2), 27. [Link]

-

Wang, T., et al. (2012). Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes. The Journal of Physical Chemistry B, 116(8), 2545-2552. [Link]

-

Al-Salami, H., et al. (2022). Targeting of the Interleukin-13 Receptor (IL-13R)α2 Expressing Prostate Cancer by a Novel Hybrid Lytic Peptide. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Aapptec Peptides. Pep-1. Aapptec Website. [Link]

-

Li, Z., et al. (2024). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology, 15, 1362793. [Link]

-

CD Bioparticles. Pep-1 (Uncapped). CD Bioparticles Website. [Link]

-

Chang, J. C., et al. (2017). Peptide-mediated delivery of donor mitochondria improves mitochondrial function and cell viability in human cybrid cells with the MELAS A3243G mutation. Scientific Reports, 7(1), 10710. [Link]

-

Sharma, G., et al. (2023). Peptide cargo administration: current state and applications. Drug Delivery and Translational Research, 13(4), 1059-1081. [Link]

-

Scifiniti. A Review on the Cell-Penetrating Peptides. Scifiniti Website. [Link]

-

Lee, S. H., et al. (2011). Design of a Pep-1 peptide-modified liposomal nanocarrier system for intracellular drug delivery: Conformational characterization and cellular uptake evaluation. Journal of Drug Targeting, 19(7), 497-505. [Link]

-

Wang, Z., et al. (2024). Curvature-Induced Membrane Remodeling by the Cell-Penetrating Peptide Pep-1. Membranes, 14(1), 17. [Link]

-

Soare, A. Y., et al. (2022). Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells. Methods in Molecular Biology, 2427, 437-450. [Link]

-

Deshayes, S., et al. (2004). Insight into the Mechanism of Internalization of the Cell-Penetrating Carrier Peptide Pep-1 through Conformational Analysis. Biochemistry, 43(6), 1449-1457. [Link]

-

Bodale, K., et al. (2023). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 24(22), 16421. [Link]

-

Fariyabi, H., et al. (2023). Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections. Infection & Chemotherapy, 55(1), 1-22. [Link]

-

Request PDF. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes. ResearchGate. [Link]

-

ResearchGate. Molecular structure of PEP-1 and schematic representation of its... ResearchGate. [Link]

-

ResearchGate. Evaluation of cytotoxicity of the peptides on human cell lines and... ResearchGate. [Link]

-

Aroui, S., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules, 25(13), 3038. [Link]

Sources

- 1. The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. abbiotec.com [abbiotec.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. peptide.com [peptide.com]

- 10. scifiniti.com [scifiniti.com]

- 11. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Curvature-Induced Membrane Remodeling by the Cell-Penetrating Peptide Pep-1 [mdpi.com]

- 14. Peptide-Mediated Membrane Transport of Macromolecular Cargo Driven by Membrane Asymmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Design of a Pep-1 peptide-modified liposomal nanocarrier system for intracellular drug delivery: Conformational characterization and cellular uptake evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

discovery and history of Pep-1 cell-penetrating peptide

An In-depth Technical Guide to the Discovery and History of Pep-1 Cell-Penetrating Peptide

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the cell-penetrating peptide (CPP), Pep-1, intended for researchers, scientists, and professionals in drug development. We will delve into its discovery, mechanism of action, and practical applications, offering field-proven insights and detailed protocols.

The Dawn of a New Delivery Paradigm: The Emergence of Cell-Penetrating Peptides

The cellular plasma membrane, a formidable lipid barrier, stringently controls the passage of substances into the cell, posing a significant challenge for the delivery of large, hydrophilic therapeutic molecules such as proteins and peptides. In the late 1980s and early 1990s, a groundbreaking discovery reshaped our understanding of cellular transport. Researchers observed that certain proteins, like the HIV-1 Tat protein and the Drosophila Antennapedia homeodomain, possessed an intrinsic ability to translocate across cell membranes[1][2]. This led to the identification of short peptide sequences derived from these proteins, termed protein transduction domains (PTDs) or cell-penetrating peptides (CPPs), which were responsible for this remarkable feat[1][2]. These early discoveries, including Penetratin, derived from Antennapedia, and the Tat peptide, laid the foundation for a new era in drug delivery[1][2]. However, these initial CPPs typically required covalent conjugation to their cargo, a process that could be complex and potentially compromise the cargo's biological activity[3].

The Genesis of Pep-1: A Non-Covalent Revolution

In 2001, a significant advancement in CPP technology was reported by Morris, Divita, and colleagues with the design of Pep-1[3][4]. This novel, 21-residue synthetic peptide was engineered to overcome the limitations of covalent linkage by mediating the cellular delivery of macromolecules through the formation of stable, non-covalent complexes[1][3][5].

The design of Pep-1 is a prime example of rational peptide engineering, creating an amphipathic structure with distinct functional domains[6][7][8][9]:

-

A Hydrophobic Domain: Comprising a tryptophan-rich motif (KETWWETWWTEW), this segment is crucial for interacting with the lipid bilayer of the cell membrane and is also involved in the non-covalent interaction with the cargo protein[6][9][10].

-

A Hydrophilic Domain: This lysine-rich sequence (KKKRKV) is derived from the nuclear localization sequence (NLS) of the Simian Virus 40 (SV40) large T antigen, which enhances the solubility of the peptide-cargo complex and facilitates intracellular delivery[6][8][9].

-

A Spacer Domain: A short spacer sequence (SQP) links the hydrophobic and hydrophilic domains, providing flexibility and ensuring the structural integrity and independent function of each domain[6][9][10].

This tripartite design allows Pep-1 to effectively "chaperone" its cargo across the cell membrane without the need for chemical conjugation, representing a more straightforward and versatile approach to intracellular delivery[3].

Molecular Profile of Pep-1

The primary structure and key physicochemical properties of Pep-1 are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | KETWWETWWTEWSQPKKKRKV | [4][7][10] |

| Molecular Formula | C136H195N35O33 | [4][7] |

| Molecular Weight | 2848.29 g/mol | [4][7] |

| Type | Synthetic, Amphipathic | [6][8] |

The Mechanism of Cellular Entry: A Multifaceted Process

The precise mechanism by which Pep-1 and its cargo enter cells has been the subject of extensive investigation and remains a topic of some debate, with evidence suggesting multiple pathways may be involved[2][6][11][12]. The process is initiated by the formation of non-covalent nanoparticles between Pep-1 and its cargo[13][14].

Complex Formation and Membrane Interaction

Pep-1 forms complexes with its cargo through hydrophobic interactions[5]. These complexes are not associated with significant conformational changes in the peptide itself[6]. However, upon encountering the cell membrane, Pep-1 undergoes a distinct conformational transition, adopting an α-helical structure which is believed to be essential for its uptake mechanism[6][10]. This interaction is strong, regardless of the lipid composition of the membrane[6].

Translocation Across the Membrane

Two primary models have been proposed for the translocation of Pep-1/cargo complexes across the plasma membrane:

-

Direct Penetration: Initial studies suggested an energy-independent, non-endocytotic pathway[7][8]. This model posits that the helical form of Pep-1 inserts into the membrane, potentially forming transient pores or destabilizing the lipid bilayer, thereby allowing the peptide and its associated cargo to directly enter the cytoplasm[6][11]. The negative transmembrane potential may also play a role in driving this translocation[15].

-

Endocytosis: More recent evidence indicates that endocytotic pathways also contribute significantly to the uptake of Pep-1[11][16]. This energy-dependent process involves the engulfment of the Pep-1/cargo nanoparticles into vesicles, which are then internalized by the cell. The cargo is subsequently released from these endosomes into the cytoplasm. Studies have shown that Pep-1 modified nanoparticles can co-localize with endosomes and lysosomes[17].

It is now widely believed that Pep-1 may utilize multiple entry mechanisms simultaneously, with the predominant pathway potentially depending on factors such as the cell type, cargo, and the concentration of the Pep-1/cargo complex[2][11].

Caption: Proposed pathways for Pep-1 mediated cellular delivery.

Experimental Methodologies

The successful application of Pep-1 technology hinges on robust and reproducible experimental protocols.

Peptide Synthesis and Purification

Pep-1 is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry[18][19]. Following synthesis, the crude peptide is cleaved from the resin and deprotected. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the full-length peptide from truncated sequences and other impurities based on hydrophobicity[20]. The final product is typically a lyophilized powder, and its identity and purity are confirmed by mass spectrometry and analytical HPLC[20].

Protocol: Preparation of Pep-1/Cargo Complexes

This protocol describes the formation of non-covalent complexes between Pep-1 and a protein cargo. The molar ratio of Pep-1 to cargo is a critical parameter that influences the size and homogeneity of the resulting nanoparticles and, consequently, their biological efficiency[13]. Ratios between 10:1 and 20:1 (Pep-1:Cargo) are commonly effective.

Materials:

-

Lyophilized Pep-1 peptide (>95% purity)

-

Purified protein cargo in a low-salt buffer (e.g., PBS or HEPES)

-

Nuclease-free water

-

Physiological buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Reconstitute Pep-1: Prepare a stock solution of Pep-1 (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C.

-

Dilute Cargo: Dilute the protein cargo to the desired final concentration in your chosen cell culture medium or buffer.

-

Form Complexes: a. Add the required volume of Pep-1 stock solution to a microcentrifuge tube. b. Add the diluted protein cargo to the Pep-1 solution. c. Mix gently by pipetting up and down.

-

Incubate: Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.

-

Apply to Cells: Add the freshly prepared Pep-1/cargo complexes directly to the cell culture medium.

Protocol: Cytotoxicity Assessment using WST-1 Assay

It is essential to determine the cytotoxic profile of Pep-1 on the specific cell line being used, as high concentrations can inhibit cell proliferation[21]. The WST-1 assay is a colorimetric method for quantifying cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells[21].

Materials:

-

Cells of interest plated in a 96-well plate

-

Pep-1 peptide at various concentrations

-

Complete cell culture medium

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Incubate overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Pep-1 (e.g., 0, 4, 8, 16, 32 mg/L). Include an untreated control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24-36 hours) at 37°C and 5% CO₂.

-

Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.

-

Incubate: Incubate the plate for 1-4 hours at 37°C.

-

Measure Absorbance: Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

-

Calculate Viability: Express the viability of treated cells as a percentage relative to the untreated control cells.

Caption: Standard workflow for assessing peptide cytotoxicity.

Quantitative Data: Cytotoxicity Profile

Pep-1 is generally marketed as a non-cytotoxic reagent, and studies confirm it has low toxicity at concentrations effective for cargo delivery. However, dose-dependent effects are observed.

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| L929 | WST-1 | 8 mg/L | - | ~0.8% cytotoxicity | [21] |

| L929 | WST-1 | 32 mg/L | - | ~18.2% cytotoxicity | [21] |

| L929 | Proliferation | 32 mg/L | 36 h | ~48.9% inhibition | [21] |

| MDA-MB-231 (TNBC) | CellTox | 24 µM | 3 h | ~85.2% cytotoxicity (as Pep-1-Phor21) | [22] |

| LM2 (TNBC) | CellTox | 24 µM | 3 h | ~96.9% cytotoxicity (as Pep-1-Phor21) | [22] |

| DU145 (Prostate Cancer) | AlamarBlue | IC50: ~15 µM | 24 h | (as Pep-1-Phor21) | [23] |

| PC-3 (Prostate Cancer) | AlamarBlue | IC50: ~5 µM | 24 h | (as Pep-1-Phor21) | [23] |

Note: Some data is for a Pep-1 conjugate (Pep-1-Phor21), which may have a different toxicity profile than Pep-1 alone.

Applications and Future Directions

The versatility of Pep-1's non-covalent delivery mechanism has led to its application in transporting a wide array of cargos, making it a powerful tool for both basic research and therapeutic development[5][6][24][25].

-

Protein and Peptide Delivery: Pep-1 efficiently delivers biologically active proteins and peptides into various cell lines, enabling the study of intracellular protein function and the modulation of protein-protein interactions[3][6].

-

Nanoparticle and Liposome Delivery: The peptide has been used to modify the surface of liposomes and other nanocarriers to enhance their cellular uptake and facilitate the intracellular delivery of encapsulated drugs[26][27].

-

Antimicrobial Research: While designed as a CPP, Pep-1 has shown modest activity against some bacteria and has been found to inhibit the intracellular growth of pathogens like Chlamydia trachomatis[21][28].

-

Organelle Delivery: Emerging research has demonstrated the potential of Pep-1 to mediate the delivery of entire organelles, such as mitochondria, into cells to rescue mitochondrial dysfunction[29].

Conclusion: A Legacy of Innovation

The development of Pep-1 marked a pivotal moment in the history of cell-penetrating peptides. By pioneering a robust and efficient non-covalent delivery strategy, it provided the scientific community with a highly accessible tool to overcome the cell membrane barrier. Its rational design, combining hydrophobic and hydrophilic domains, has served as a blueprint for subsequent generations of CPPs. While the precise mechanisms of its entry continue to be refined, Pep-1 remains a cornerstone of intracellular delivery technology, with ongoing research expanding its applications from fundamental cell biology to innovative therapeutic strategies.

References

- Insight into the Mechanism of Internalization of the Cell-Penetrating Carrier Peptide Pep-1 through Conformational Analysis.

- Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes. PMC - NIH.

- The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachom

- Pep-1. Aapptec Peptides.

- Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. MDPI.

- Treatment of representative breast cancer cell lines with Pep-1-Phor21....

- The cytotoxic effect of Pep-1-Phor21 peptide on prostate cancer cells....

- Pep-1 Peptide. Abbiotec.

- The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes. PubMed.

- Pep-1 Peptide -KETWWETWWTEWSQPKKKRKV. JPT.

- Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics. [no source provided].

- Applications of cell penetrating peptide-based drug delivery system in immunotherapy. [no source provided].

- A Review on the Cell-Penetr

- Design of a Pep-1 peptide-modified liposomal nanocarrier system for intracellular drug delivery: Conformational characterization and cellular uptake evalu

- Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. PMC - PubMed Central.

- Peptide-Mediated Membrane Transport of Macromolecular Cargo Driven by Membrane Asymmetry. PubMed.

- Application of Cell Penetrating Peptides as a Promising Drug Carrier to Comb

- The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes | Request PDF. [no source provided].

- Enhanced cellular uptake of lactosomes using cell-penetr

- Peptide cargo administration: current state and applic

- Insight into the Mechanism of Internalization of the Cell-Penetrating Carrier Peptide Pep-1 by Conformational Analysis | Request PDF.

- Mechanisms of Cellular Uptake of Cell-Penetr

- Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells. PubMed.

- A peptide carrier for the delivery of biologically active proteins into mammalian cells. PubMed.

- (PDF) Peptide-mediated delivery of donor mitochondria improves mitochondrial function and cell viability in human cybrid cells with the MELAS A3243G mutation.

- Cell-penetr

- Chemoselective one-step purification method for peptides synthesized by the solid-phase technique.. PNAS.

- The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachom

- Peptide Purification Process & Methods: An Overview. Bachem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [no source provided].

Sources

- 1. Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 3. A peptide carrier for the delivery of biologically active proteins into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. abbiotec.com [abbiotec.com]

- 8. jpt.com [jpt.com]

- 9. scifiniti.com [scifiniti.com]

- 10. Molecular Interactions between Cell Penetrating Peptide Pep-1 and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peptide-Mediated Membrane Transport of Macromolecular Cargo Driven by Membrane Asymmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced cellular uptake of lactosomes using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design of a Pep-1 peptide-modified liposomal nanocarrier system for intracellular drug delivery: Conformational characterization and cellular uptake evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Uncapped Amphipathic Peptide Pep-1: A Technical Guide to Structure, Cargo Interaction, and Biophysical Characterization

Introduction: The Promise of Non-Covalent Cargo Delivery

The cell membrane represents a formidable barrier to the intracellular delivery of therapeutically relevant macromolecules. Cell-penetrating peptides (CPPs) have emerged as a powerful class of vectors capable of traversing this barrier, offering a gateway for the cellular uptake of a diverse range of cargo.[1] Among these, the synthetic peptide Pep-1 has garnered significant attention due to its unique ability to efficiently deliver peptides, proteins, and even nanoparticles into a wide variety of cells through the formation of non-covalent complexes.[2][3] This guide provides an in-depth technical exploration of the core principles governing Pep-1's function, with a particular focus on the implications of its uncapped termini, its inherent amphipathic properties, and the nuanced mechanisms of its interaction with cargo molecules.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to provide a causal understanding of Pep-1's structure-function relationship. We will delve into the biophysical underpinnings of its membrane-destabilizing and cargo-shuttling capabilities, and provide detailed, field-proven protocols for the characterization of Pep-1 and its cargo complexes.

I. The Architectural Blueprint of Pep-1: Uncapped Termini and Amphipathic Design

Pep-1 is a 21-amino acid synthetic peptide, the sequence of which is a deliberate construction of three distinct domains:

-

A Hydrophobic, Tryptophan-Rich Domain: This region is critical for interactions with the lipid bilayer of the cell membrane and for forming hydrophobic interactions with cargo molecules.

-

A Hydrophilic, Lysine-Rich Domain: Derived from the nuclear localization sequence (NLS) of the SV40 large T-antigen, this domain enhances the solubility of the peptide and its cargo and facilitates interaction with the negatively charged cell surface.

-

A Spacer Domain: This flexible linker separates the hydrophobic and hydrophilic domains, allowing them to function independently.

The primary sequence of Pep-1 is: KETWWETWWTEWSQPKKKRKV

A key, and often overlooked, aspect of synthetic peptides like Pep-1 is the nature of their N- and C-termini. While many commercially available peptides are "capped" with an N-terminal acetyl group and a C-terminal amide group to enhance stability by preventing degradation by exopeptidases, an "uncapped" Pep-1 possesses a free amine group at the N-terminus and a free carboxyl group at the C-terminus.[3][4][5][6] This seemingly minor distinction can have profound implications for the peptide's overall charge, its interaction with biological membranes, and its cargo-binding characteristics. The presence of terminal charges on an uncapped peptide can influence its solubility and its initial electrostatic interactions with the cell surface.

The strategic placement of hydrophobic and hydrophilic residues along its sequence imbues Pep-1 with a pronounced amphipathic character. This dual nature is fundamental to its mechanism of action, allowing it to interact with both the aqueous extracellular environment and the lipophilic core of the cell membrane.

II. The Art of the Non-Covalent Handshake: Pep-1's Cargo Interaction

A defining feature of Pep-1 is its ability to form stable, biologically active complexes with a variety of cargo molecules without the need for covalent conjugation.[1][2] This non-covalent interaction is primarily driven by a combination of:

-

Hydrophobic Interactions: The tryptophan-rich domain of Pep-1 is believed to interact with hydrophobic patches on the surface of protein and peptide cargo.

-

Electrostatic Interactions: The positively charged lysine-rich domain can interact with negatively charged regions of the cargo molecule.

This non-covalent complex formation results in the assembly of discrete nanoparticles.[2] The size and homogeneity of these nanoparticles are critically dependent on the molar ratio of Pep-1 to its cargo, which in turn dictates the efficiency of cellular delivery.[2][7]

Below is a diagram illustrating the proposed mechanism of Pep-1 cargo complex formation and subsequent interaction with the cell membrane.

Caption: Proposed mechanism of Pep-1 mediated cargo delivery.

Upon interaction with the cell membrane, Pep-1 is thought to undergo a conformational change, adopting a more helical structure which facilitates its insertion into and translocation across the lipid bilayer. The precise mechanism of entry is still a subject of investigation but is believed to involve a direct, energy-independent translocation at higher concentrations, while endocytic pathways may be involved at lower concentrations.

III. Biophysical Characterization of Pep-1 and its Cargo Complexes: A Practical Guide

A thorough understanding of the biophysical properties of Pep-1 and its cargo complexes is essential for optimizing its use as a delivery vector. The following section provides detailed, step-by-step methodologies for key analytical techniques.

A. Determining Secondary Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution.[4][6][8][9][10] For Pep-1, CD is invaluable for monitoring the conformational changes that occur upon interaction with membrane-mimicking environments or upon complexation with cargo.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of uncapped Pep-1 in a suitable buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[8][9] The concentration should be accurately determined, typically in the range of 0.1-0.2 mg/mL.[8][9]

-

To study the effect of membrane interaction, prepare liposomes (e.g., from POPC/POPG) or use membrane-mimicking solvents like trifluoroethanol (TFE).

-

For cargo interaction studies, prepare solutions of the cargo molecule in the same buffer.

-

Mix Pep-1 and the cargo at various molar ratios and allow them to incubate to form complexes.

-

-

Instrumental Parameters:

-

Use a quartz cuvette with a path length of 1 mm.

-

Set the spectrophotometer to scan from 190 to 260 nm.

-

Acquire spectra at a controlled temperature, typically 25°C.

-

Set the scanning speed to 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.

-

Average at least three scans for each sample to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer (and any other additives) from the sample spectra.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in mol/L, n is the number of amino acid residues, and l is the path length in cm.

-

Estimate the percentage of α-helical content using the mean residue ellipticity at 222 nm ([θ]₂₂₂) and the following equation: % α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where [θ]c is the ellipticity of a random coil and [θ]h is the ellipticity of a pure α-helix.

-

| Condition | Predominant Secondary Structure | Estimated α-Helical Content (%) |

| Pep-1 in aqueous buffer | Random Coil | < 10% |

| Pep-1 in 50% TFE | α-Helix | > 50% |

| Pep-1 with anionic liposomes | α-Helix | Variable, typically 30-60% |

Table 1: Typical Secondary Structure Content of Pep-1 in Different Environments.

B. Characterizing Nanoparticle Formation by Dynamic Light Scattering (DLS)

Dynamic light scattering is an essential technique for measuring the size distribution and polydispersity of the nanoparticles formed by the non-covalent association of Pep-1 and its cargo.[7][11][12]

Experimental Protocol:

-

Sample Preparation:

-

Prepare stock solutions of uncapped Pep-1 and the cargo molecule in a filtered (0.22 µm) buffer (e.g., 20 mM HEPES, pH 7.4).

-

Prepare a series of samples with varying Pep-1 to cargo molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).

-

Gently mix the solutions and allow them to incubate at room temperature for at least 30 minutes to ensure complex formation.

-

Centrifuge the samples at low speed to remove any large aggregates or dust particles.

-

-

Instrumental Parameters:

-

Use a clean, dust-free cuvette.

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Set the laser wavelength and detector angle according to the instrument's specifications.

-

Perform at least three measurements for each sample, with each measurement consisting of 10-15 runs.

-

-

Data Analysis:

| Pep-1:Cargo Molar Ratio | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 5:1 | ~500 | > 0.5 (aggregated) |

| 10:1 | ~250 | ~0.4 |

| 20:1 | ~150 | < 0.3 (homogenous nanoparticles) |

| 40:1 | ~100 | < 0.25 (homogenous nanoparticles) |

Table 2: Representative DLS Data for Pep-1/Cargo Nanoparticle Formation. (Note: These are illustrative values and will vary depending on the specific cargo and experimental conditions.)

C. Quantifying Cargo Binding Affinity by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the Pep-1-cargo interaction.[1][14][15][16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of uncapped Pep-1 and the cargo molecule in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles.

-

Typically, the cargo molecule is placed in the sample cell at a concentration of 10-50 µM, and Pep-1 is placed in the syringe at a 10-20 fold higher concentration.

-

-

Instrumental Parameters:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed to ensure rapid mixing without generating excessive heat.

-

Program a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Pep-1 to cargo.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

| Cargo Molecule | Binding Affinity (Kd) | Stoichiometry (n) (Pep-1:Cargo) |

| Model Protein A | ~5 µM | ~15:1 |

| Model Peptide B | ~10 µM | ~10:1 |

Table 3: Illustrative Thermodynamic Parameters for Pep-1 Cargo Interaction. (Note: These are hypothetical values and will depend on the specific cargo and experimental conditions.)

IV. Conclusion: A Versatile Tool for Intracellular Delivery

The uncapped amphipathic peptide Pep-1 represents a highly versatile and efficient tool for the non-covalent delivery of a wide range of cargo molecules into cells. Its efficacy is rooted in a carefully designed primary sequence that confers both amphipathicity and distinct domains for cargo and membrane interaction. The ability to form stable nanoparticles with its cargo is a key feature that dictates its biological activity. A thorough biophysical characterization, employing techniques such as circular dichroism, dynamic light scattering, and isothermal titration calorimetry, is paramount for understanding and optimizing the performance of Pep-1 as a delivery vector. This guide has provided a comprehensive overview of the core principles governing Pep-1's function and a practical framework for its characterization, empowering researchers to harness its full potential in their scientific endeavors.

References

- Munoz-Morris, M. A., et al. (2007). The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes.

- Weller, M. G., et al. (2005). Biophysical and Biological Studies of End-Group-Modified Derivatives of Pep-1. Biochemistry, 44(49), 15984-15995.

- Creative Proteomics. (n.d.).

- Refaei, M. (2011). DLS Protocol.

- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.

- Henriques, S. T., et al. (2005). A fluorescence study using Pep-1. FEBS Letters, 579(19), 4498-4502.

- Johnston, H. J., et al. (2015). Particle uptake efficiency is significantly affected by type of capping agent and cell line. Journal of Applied Toxicology, 35(10), 1114-1121.

- MtoZ Biolabs. (n.d.). How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure?

- University of California, San Diego. (2007).

- Sivaraman, T., & Kumar, T. K. S. (2004). Quantitative functional analysis of protein complexes on surfaces. Proteomics, 4(12), 3823-3833.

- Makowska, M., et al. (2023).

- Kuril, A. K., et al. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. Journal of Peptide Science, e3648.

- Gryczynski, I., et al. (2003). Fluorescence Spectroscopy in Peptide and Protein Analysis. Encyclopedia of Life Sciences.

- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.

- Pradhan, S., et al. (2020). Particle uptake efficiency is significantly affected by type of capping agent and cell line. Journal of Applied Toxicology, 35(10), 1114-1121.

- Kim, J., et al. (2014). CD spectrum of (a) PEP-1, (b) PEP-2, (c) PEP-1 and PEP-2 mixture, (d)...

- Kumar, M., et al. (2012). Percent composition of helix (H), sheet (E) and coil (C) in different datasets.

- Canadian Society of Pharmacology and Therapeutics. (n.d.).

- Liu, R., & Lam, K. S. (2017). Synthesis and screening of peptide libraries with free C-termini. Future Medicinal Chemistry, 9(4), 391-406.

- Gibhardt, H., et al. (2017). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Biophysical Journal, 113(6), 1164-1175.

- Lin, C. W., & Wu, C. C. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Methods in Molecular Biology, 2262, 131-142.

- MacDonald, J. I., et al. (2021). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. Journal of the American Chemical Society, 143(28), 10748-10756.

- LS Instruments. (n.d.).

- ChemPep. (n.d.). Overview of Peptide Synthesis.

- Seo, Y., et al. (2024). Simple methods to determine the dissociation constant, Kd. microPublication Biology, 10.17912/micropub.biology.001132.

- Biondi, L., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.

- Kim, J., et al. (2004). Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles. Biophysical Journal, 87(3), 1961-1974.

- Li, P., et al. (2010). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 8(1), 103-112.

- Malvern Panalytical. (2015).

- Carvalho, P. M., et al. (2018). Dynamic light scattering: A powerful tool for in situ nanoparticle sizing.

- Jiang, S., et al. (2023). Multiplex measurement of protein–peptide dissociation constants using dialysis and mass spectrometry. Protein Science, 32(5), e4635.

- Fluidic Analytics. (2023). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid.

- Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409-427.

- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.

- Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57.

- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3.

- TriLink BioTechnologies. (n.d.). CleanCap® Co-transcriptional Capping Streamlines mRNA Manufacturing.

- Al-Hetlani, E., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Molecules, 28(13), 5183.

- Plochowietz, A., et al. (2020).

- Fida Biosystems. (2023). Dissociation constant (Kd)

- Hoehenwarter, W., et al. (2016). Protein Complex Identification and quantitative complexome by CN-PAGE.

- Naro, Y., et al. (2023). Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures.

- Danaei, M., et al. (2017). The effect of surfactant concentration on the particle size and PDI of LCNS.

- Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57.

Sources

- 1. news-medical.net [news-medical.net]

- 2. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Particle uptake efficiency is significantly affected by type of capping agent and cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Circular Dichroism Analysis of Protein Secondary Structure, How to Prepare Samples, Sample Concentration, Sample Buffer? [en.biotech-pack.com]

- 9. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 11. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]

- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

Uncapped Pep-1 as a Versatile Vector in Drug Delivery: A Technical Guide for Researchers

Executive Summary: The delivery of macromolecular therapeutics into cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. Among them, Pep-1, a 21-residue amphipathic peptide, is notable for its ability to form stable, non-covalent complexes with a variety of cargo molecules, facilitating their intracellular delivery.[1][2] This guide focuses specifically on the applications of uncapped Pep-1 , a form of the peptide with a free N-terminus. We will explore its unique structural characteristics, dual-mode mechanisms of cellular entry, and provide detailed protocols for its use in research settings. A key focus will be on the implications of the uncapped N-terminus for the peptide's stability and its recently identified role in targeted delivery to glioma cells through receptor-mediated endocytosis.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent delivery vector.

Chapter 1: Introduction to Pep-1 as a Cell-Penetrating Peptide (CPP)

The CPP Landscape: A Brief Overview

Cell-penetrating peptides are typically short peptides (under 40 amino acids) capable of crossing cellular membranes and transporting a wide array of molecular cargo inside.[4] Their discovery marked a significant breakthrough for the transport of macromolecules that are otherwise membrane-impermeable, including proteins, peptides, and nucleic acids.[1][5] CPPs are broadly classified based on their physical properties (e.g., cationic, amphipathic) and their mode of cargo interaction, which can be either covalent or non-covalent.[6]

Unveiling Pep-1: Structure and Physicochemical Properties

Pep-1 is a synthetically designed, 21-amino acid chimeric peptide (Sequence: KETWWETWWTEWSQPKKKRKV) renowned for its high delivery efficiency and low toxicity.[7][8] Its structure is rationally divided into three functional domains that together create its amphipathic character:

-

A Hydrophobic Domain: A tryptophan-rich motif (KETWWETWWTEW) is essential for forming interactions with cargo molecules and for insertion into the hydrophobic core of the cell membrane.[9][10]

-

A Hydrophilic Domain: A lysine-rich motif (KKKRKV) derived from the nuclear localization sequence (NLS) of the Simian Virus 40 (SV40) large T-antigen. This cationic domain enhances the solubility of the peptide-cargo complex and facilitates interaction with the negatively charged cell surface.[4][9]

-

A Spacer Domain: A central (SQP) linker provides flexibility, ensuring the structural and functional integrity of the hydrophobic and hydrophilic domains.[8][9]

The "Uncapped" N-Terminus: Significance and Implications

The term "uncapped" signifies that the peptide's N-terminal α-amino group is free and has not been modified, for instance, by acetylation. N-terminal acetylation is one of the most common protein modifications in eukaryotes and is known to play a critical role in protein stability by protecting against degradation by exopeptidases.[11][12][13]

The use of an uncapped Pep-1 presents a critical consideration for researchers:

-

Potential for Increased Proteolytic Susceptibility: A free N-terminus can be a target for aminopeptidases, potentially leading to a shorter half-life in biological systems compared to an acetylated counterpart.[14] This is a crucial factor to consider in the design of in vivo experiments.

-

Altered Biological Interactions: The charge and structure of the N-terminus can influence how a peptide interacts with biological receptors. For uncapped Pep-1, this free N-terminus is part of a structure that has been identified as a specific ligand for the Interleukin-13 receptor alpha 2 (IL-13Rα2), a receptor overexpressed in glioma cells.[3] This suggests that the uncapped form may possess unique targeting capabilities that a capped version might lack.

Chapter 2: Mechanism of Cellular Uptake

The precise mechanism by which Pep-1 and its cargo enter cells is a subject of ongoing research, with evidence suggesting it is not a single pathway but a combination of processes that may depend on peptide concentration, cargo, and cell type.[5][15]

A Dual-Mode Entry: Direct Translocation and Endocytosis

Current evidence points to two primary internalization mechanisms for Pep-1:

-

Direct Penetration: This energy-independent process involves the direct translocation of the Pep-1/cargo complex across the plasma membrane. It is believed that the initial electrostatic interaction between the cationic Pep-1 and the negatively charged cell surface is followed by the insertion of the hydrophobic tryptophan-rich domain.[4][7] This interaction induces a conformational change in Pep-1, favoring an α-helical structure which perturbs the membrane, potentially forming transient pores that allow the complex to enter the cytoplasm.[1][9]

-

Endocytosis: This is an energy-dependent process where the cell membrane engulfs the Pep-1/cargo complex to form an intracellular vesicle. Several endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis, have been implicated in the uptake of various CPPs.[5][16] For cargo to become biologically active, it must subsequently escape from the endosome into the cytoplasm, avoiding degradation in the lysosome.

Receptor-Mediated Targeting: The Role of IL-13Rα2

A significant finding specific to uncapped Pep-1 is its function as a ligand for the IL-13Rα2 receptor.[3] This receptor is highly overexpressed in glioma and other cancers, making uncapped Pep-1 a promising vector for targeted drug delivery. In this context, the primary uptake mechanism is receptor-mediated endocytosis, which allows Pep-1 to shuttle cargo across the blood-tumor barrier and specifically into glioma cells.[3]

Diagram: Proposed Cellular Uptake Pathways of Uncapped Pep-1

Caption: Dual-mode cellular uptake of uncapped Pep-1 complexes.

Chapter 3: Methodologies for Cargo Delivery

A primary advantage of Pep-1 is its ability to form stable, non-covalent complexes with its cargo, preserving the biological activity of sensitive molecules like proteins.[2]

Strategy 1: Non-Covalent Complexation

This strategy relies on the formation of nanoparticles through electrostatic and hydrophobic interactions between the amphipathic Pep-1 and the cargo molecule.[1][17]

Experimental Protocol: Formation of Pep-1/Protein Complexes

-

Reagent Preparation:

-

Cargo Protein: Dissolve the protein of interest in a suitable, serum-free buffer (e.g., PBS or HEPES) to a final concentration of 1-2 mg/mL. Ensure the solution is clear and free of precipitates.

-

Uncapped Pep-1 Stock: Dissolve lyophilized uncapped Pep-1 peptide (Purity >95%) in sterile, nuclease-free water to a final concentration of 1 mM.[8] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Complex Formation:

-

Causality: The molar ratio of Pep-1 to cargo is a critical parameter that determines the size, homogeneity, and biological efficiency of the resulting nanoparticles.[17] Ratios between 5:1 and 20:1 (Pep-1:Protein) are common starting points. This must be optimized for each specific cargo.

-

In a sterile microcentrifuge tube, add the calculated volume of the 1 mM Pep-1 stock solution.

-

Separately, dilute the cargo protein to the desired final concentration in serum-free cell culture medium (e.g., DMEM).

-

Add the diluted cargo protein solution to the tube containing Pep-1. Do not add Pep-1 directly to the concentrated protein stock , as this can cause aggregation.

-

Mix gently by pipetting up and down. Do not vortex , as this can denature the protein and disrupt the complex.

-

-

Incubation and Maturation:

-

Incubate the mixture at 37°C for 30-60 minutes to allow for the stable formation of nanoparticles.[2]

-

-

Application to Cells:

-

Add the Pep-1/protein complex solution directly to cells cultured in serum-free or low-serum medium. The presence of high serum concentrations can interfere with complex formation and stability.

-

Incubate the cells with the complexes for 1-4 hours before replacing the medium with complete, serum-containing medium.

-

Workflow Diagram: Non-Covalent Complexation and Delivery

Caption: Workflow for uncapped Pep-1 non-covalent cargo delivery.

Strategy 2: Covalent Conjugation

While non-covalent complexation is preferred for proteins, covalent linkage may be necessary for other cargoes like liposomes, nanoparticles, or certain small molecules to ensure the cargo remains associated with the peptide.[18][19]

Representative Chemistry: Thiol-Maleimide Linkage This is a common and efficient method for conjugating peptides to other molecules.[18]

-

Principle: A cysteine residue (containing a thiol group, -SH) is engineered into the Pep-1 sequence. The cargo molecule (e.g., a liposome) is functionalized with a maleimide group. The thiol group of the cysteine reacts specifically and efficiently with the maleimide group to form a stable thioether bond.[19]

-

Protocol Outline:

-

Synthesize or procure a custom uncapped Pep-1 peptide containing a terminal cysteine residue.

-

Prepare maleimide-functionalized liposomes using lipids such as N-[4-(p-maleimidophenyl)butyryl]-phosphatidylethanolamine (MPB-PE).[18]

-

React the cysteine-containing Pep-1 with the maleimide-liposomes in a buffered solution (pH 6.5-7.5).

-

Purify the conjugated Pep-1-liposomes from unreacted peptide using techniques like size exclusion chromatography or dialysis.

-

Chapter 4: Applications in Drug Delivery Research

The versatility of uncapped Pep-1 allows for its application across several research domains.

Protein, Peptide, and Antibody Delivery

Pep-1 has been widely used to deliver biologically active proteins, including enzymes and antibodies, into a broad spectrum of cell lines for functional studies.[1][2][5] This allows researchers to study the effects of proteins that cannot be delivered by other means.

Nanoparticle and Liposome Delivery

By functionalizing the surface of nanoparticles or liposomes with Pep-1, their cellular uptake can be dramatically enhanced.[18][20] This is particularly useful for improving the delivery of encapsulated drugs or imaging agents.

Targeted Delivery to Glioma

The specific interaction between uncapped Pep-1 and the IL-13Rα2 receptor provides a pathway for targeted therapy.[3] Nanoparticles decorated with uncapped Pep-1 have been shown to cross the blood-tumor barrier and accumulate in glioma tissue at significantly higher concentrations than non-targeted nanoparticles.[3]